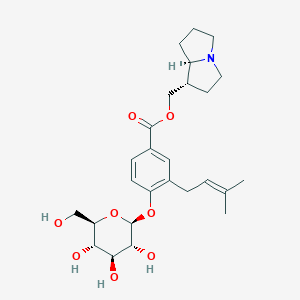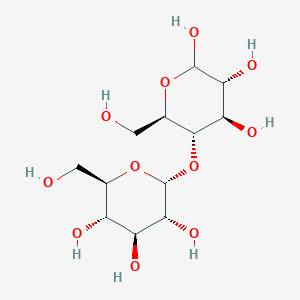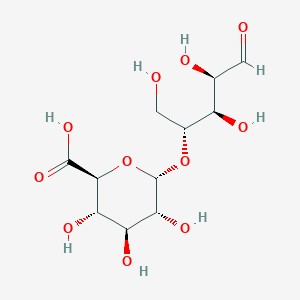
4-O-(Glucopyranosyluronic acid)xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(Glucopyranosyluronic acid)xylose, commonly known as GX, is a complex polysaccharide that is found in the cell walls of various plants. This molecule has garnered interest in the scientific community due to its unique structure and potential applications in various fields. In
作用机制
The mechanism of action of GX is not fully understood. However, it is believed that the molecule interacts with the cell membrane, leading to changes in the membrane structure and function. This interaction may also lead to the activation of various cellular signaling pathways, resulting in the modulation of cellular processes.
生化和生理效应
GX has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that GX possesses antioxidant and anti-inflammatory properties. Additionally, GX has been shown to modulate the immune response and possess antimicrobial activity. In vivo studies have demonstrated that GX can improve glucose metabolism and possess anti-tumor properties.
实验室实验的优点和局限性
One of the major advantages of using GX in lab experiments is its biocompatibility. This property makes it suitable for use in various biomedical applications. Additionally, GX possesses unique properties that make it an ideal candidate for the development of biomaterials. However, the use of GX in lab experiments is limited by its complex structure, which makes it difficult to synthesize and purify. Additionally, the high cost of production may limit its widespread use.
未来方向
The potential applications of GX are vast, and there is still much to be explored in terms of its properties and applications. Some of the future directions for research on GX include the development of novel biomaterials, the exploration of its potential in drug delivery systems, and the investigation of its anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Conclusion
In conclusion, GX is a complex polysaccharide with unique properties that make it an ideal candidate for various applications. Its biocompatibility and ability to form gels and films make it suitable for use in various biomedical applications. Additionally, its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
合成方法
The synthesis of GX involves the extraction of the polysaccharide from plant cell walls. The process involves the use of various chemical and enzymatic methods, including acid hydrolysis, alkaline extraction, and enzymatic degradation. The resulting product is a mixture of various polysaccharides, including GX, which can be further purified using chromatography techniques.
科学研究应用
GX has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of GX is in the development of biomaterials. GX has been shown to possess unique properties that make it an ideal candidate for the development of biocompatible materials. Its ability to form gels and films makes it suitable for use in wound healing and drug delivery systems.
属性
CAS 编号 |
17913-27-8 |
|---|---|
产品名称 |
4-O-(Glucopyranosyluronic acid)xylose |
分子式 |
C11H18O11 |
分子量 |
326.25 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
InChI 键 |
QMOUIIQCABQVBO-JFMKVQEESA-N |
手性 SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
同义词 |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



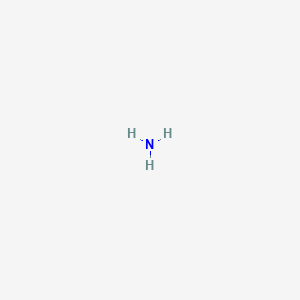
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
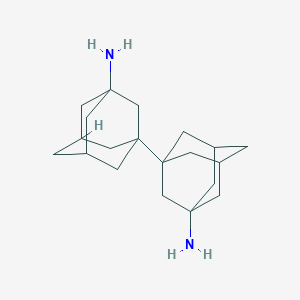
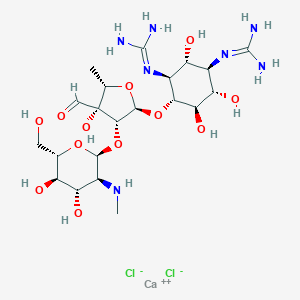
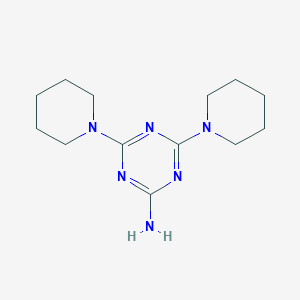
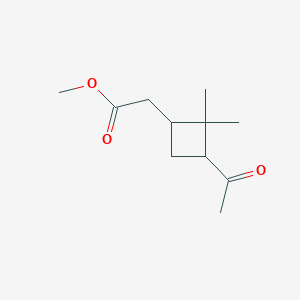
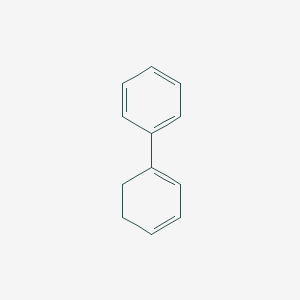
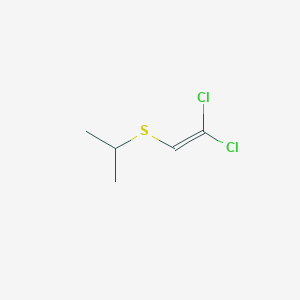
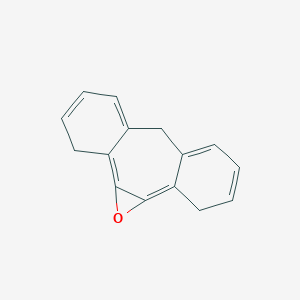
![Methyl iodide, [14C]](/img/structure/B100923.png)
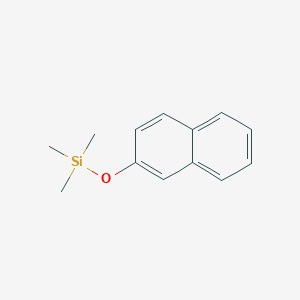
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
